Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone structure
Bis(2-hydroxyphenyl)methanone structure
Product Name:Bis(2-hydroxyphenyl)methanone
كاس عدد:835-11-0
وسط:C13H10O3
ميغاواط:214.216703891754
MDL:MFCD00002217
CID:861579
PubChem ID:87567662
Update Time:2025-10-28

Bis(2-hydroxyphenyl)methanone الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2,2 -Dihydroxybenzophenone
    • 2,2'-Dihydroxybenzophenone
    • 2.2'-Dihydroxybenzophenone
    • Bis(2-hydroxyphenyl)methanone
    • Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)
    • Bis(2-hydroxyphenyl)methanone (ACI)
    • 2,2′-Dihydroxybenzophenone
    • 2-(2-Hydroxybenzoyl)phenol
    • Bis(2-hydroxyphenyl) ketone
    • MDL: MFCD00002217
    • نواة داخلي: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
    • مفتاح Inchi: YIYBRXKMQFDHSM-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

حساب السمة

  • نوعية دقيقة: 214.06300
  • النظائر كتلة واحدة: 214.062994
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 2
  • تعقيدات: 228
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: 14
  • إكسلوغ 3: none
  • طوبولوجي سطح القطب: 57.5

الخصائص التجريبية

  • اللون / الشكل: 柠檬黄色片状或棱柱状结晶,有刺激性。
  • كثيف: 1.1956 (rough estimate)
  • نقطة انصهار: 61.0 to 64.0 deg-C
  • نقطة الغليان: 333°C (estimate)
  • نقطة الوميض: 166.8°C
  • انكسار: 1.5090 (estimate)
  • بسا: 57.53000
  • لوغب: 2.32880
  • الذوبان: 易溶于乙醇、乙醚和氯仿,不溶于水

Bis(2-hydroxyphenyl)methanone أمن المعلومات

Bis(2-hydroxyphenyl)methanone بيانات الجمارك

  • رمز النظام المنسق:2914501900
  • بيانات الجمارك:

    中国海关编码:

    2914501900

    概述:

    2914501900 其他酮酚。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    2914501900 other ketone-phenols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

Bis(2-hydroxyphenyl)methanone الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77305-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
1g
¥148.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77305-5g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
5g
¥528.0 2023-09-05
abcr
AB122893-10 g
2,2'-Dihydroxybenzophenone; .
835-11-0
10g
€172.60 2023-05-10
abcr
AB122893-25 g
2,2'-Dihydroxybenzophenone; .
835-11-0
25g
€384.20 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-20g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
20g
1998.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
1g
204.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-5g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
5g
605.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-200mg
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
200mg
55.0CNY 2021-08-06
TRC
B434160-100mg
Bis(2-hydroxyphenyl)methanone
835-11-0
100mg
$ 50.00 2022-06-07
TRC
B434160-500mg
Bis(2-hydroxyphenyl)methanone
835-11-0
500mg
$ 65.00 2022-06-07

Bis(2-hydroxyphenyl)methanone طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium persulfate Catalysts: Palladium diacetate Solvents: Dichloromethane ,  Trifluoroacetic acid ;  12 h, 80 °C
المراجع
Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines
Chu, Ling; et al, Journal of the American Chemical Society, 2013, 135(44), 16344-16347

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  8 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Cupric acetate ,  Sodium carbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Rh-catalyzed direct synthesis of 2,2'-dihydroxybenzophenones and xanthones
Rao, Maddali L. N.; et al, RSC Advances, 2016, 6(79), 75505-75511

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  12 h, reflux
المراجع
2,2'-Dihydroxybenzophenones and their carbonyl N-analogues as inhibitor scaffolds for MDR-involved human glutathione transferase isoenzyme A1-1
Perperopoulou, Fereniki D.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3957-3970

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
المراجع
Xanthones in heterocyclic synthesis. An efficient route for the synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles and their N-oxides, potential scaffolds for angiotensin(II) antagonist hybrid peptides
Gardikis, Yiannis; et al, Heterocycles, 2011, 83(5), 1077-1091

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 110 °C
المراجع
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; et al, Organic Letters, 2022, 24(5), 1152-1157

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 6 h, 10 °C; 6 h, rt
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 12

رد فعل الشرط
المراجع
1-Phenylnaphthalenes II. The cyclization of ethyl hydrogen γ-γ-di-o-methoxyphenyl- and γ,γ-di-p-methoxyphenylitaconate to the corresponding 1-phenylnaphthalenes
Baddar, F. G.; et al, Journal of the Chemical Society, 1955, 1714, 1714-18

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Rhodium-Catalyzed Directing-Group-Assisted Aldehydic C-H Arylations with Aryl Halides
Rao, Maddali L. N.; et al, European Journal of Organic Chemistry, 2017, 2017(34), 5080-5093

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
المراجع
Pd/Cu-cocatalyzed aerobic oxidative carbonylative homocoupling of arylboronic acids and CO: A highly selective approach to diaryl ketones
Ren, Long; et al, Chemistry - An Asian Journal, 2014, 9(9), 2411-2414

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Water
المراجع
Complete chiral induction from enantiopure 1,2-diamines to benzophenone-based achiral bisphosphane ligands in Noyori-type RuII catalysts
Jing, Qing; et al, European Journal of Organic Chemistry, 2006, (16), 3606-3616

طريقة الإنتاج 17

رد فعل الشرط
1.1 Catalysts: Boron trichloride Solvents: Dichloromethane ;  8 h, 22 °C
المراجع
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Ethanol ;  3 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Bis(2-hydroxyphenyl)methanone Raw materials

Bis(2-hydroxyphenyl)methanone Preparation Products

Bis(2-hydroxyphenyl)methanone الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
رقم الطلب:A1207203
حالة المخزون:in Stock
كمية:25g/100g
نقاء:99%
آخر تحديث معلومات التسعير:Monday, 2 September 2024 15:57
الأسعار ($):164.0/654.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
A1207203
نقاء:99%/99%
كمية:25g/100g
الأسعار ($):164.0/654.0